Synthesis of 2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate
Synthesis of 2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate
Technical Guide: Synthesis of 2,2,3,3,3-Pentafluoropropyl Trifluoromethanesulfonate
Executive Summary
This guide details the synthesis, validation, and handling of 2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate (CAS 6401-00-9), hereafter referred to as PFPT . As a highly reactive electrophile, PFPT is a critical reagent in medicinal chemistry for introducing the pentafluoropropyl (
The protocol utilizes a base-mediated esterification of 2,2,3,3,3-pentafluoro-1-propanol with trifluoromethanesulfonic anhydride (
Part 1: Chemical Profile[1]
| Property | Data | Note |
| IUPAC Name | 2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate | |
| CAS Number | 6401-00-9 | |
| Molecular Formula | ||
| Molecular Weight | 282.11 g/mol | |
| Physical State | Colorless Liquid | |
| Boiling Point | 102–105 °C | At 760 mmHg |
| Density | ~1.702 g/mL | High density fluorocarbon |
| Solubility | DCM, | Hydrolyzes in water |
Part 2: Mechanistic Principles
The synthesis relies on the nucleophilic attack of the fluoroalcohol oxygen on the highly electrophilic sulfur atom of triflic anhydride.
Key Challenge: The electron-withdrawing effect of the perfluoroalkyl chain (
Reaction Scheme:
Figure 1: Mechanistic pathway for the triflation of electron-deficient fluoroalcohols.
Part 3: Experimental Protocol
Safety Warning: Triflic anhydride is corrosive and reacts violently with water. The product (PFPT) is a powerful alkylating agent (potential carcinogen) and lachrymator. All operations must be performed in a fume hood.
Reagents & Setup
-
Substrate: 2,2,3,3,3-Pentafluoro-1-propanol (1.0 equiv).
-
Reagent: Trifluoromethanesulfonic anhydride (
) (1.1 equiv). -
Base: Anhydrous Pyridine (1.2 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) (0.5 M concentration).
-
Apparatus: 3-neck round-bottom flask, nitrogen inlet, addition funnel, internal thermometer.
Step-by-Step Procedure
-
Preparation: Flame-dry the glassware under vacuum and backfill with Nitrogen (
). -
Solvation: Charge the flask with 2,2,3,3,3-Pentafluoro-1-propanol and anhydrous DCM. Cool the solution to -10°C using an ice/salt bath.
-
Base Addition: Add pyridine dropwise via syringe. Note: A slight exotherm may occur.
-
Triflation (Critical Step):
-
Transfer
to the addition funnel under . -
Add
dropwise to the reaction mixture over 30–45 minutes. -
Control: Maintain internal temperature below 0°C. Rapid addition causes dark discoloration (decomposition).
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (stain with
; triflates are often UV active if conjugated, but this alkyl triflate is not strongly UV active) or NMR. -
Quench & Workup:
-
Pour the reaction mixture into ice-cold 1M HCl (to remove excess pyridine).
-
Separate the organic layer.[1]
-
Wash sequentially with:
-
Cold water.
-
Saturated
(removes residual acid). -
Brine.
-
-
Dry over anhydrous
and filter.
-
-
Purification:
-
Concentrate the filtrate carefully (rotary evaporator, bath < 30°C, mild vacuum) as the product is volatile.
-
Distillation: Purify the crude oil via short-path distillation under reduced pressure or atmospheric pressure (bp ~102-105°C).
-
Part 4: Validation (Self-Validating System)
To ensure the product is pure and free of starting material (alcohol) or hydrolyzed triflic acid, perform NMR analysis in
| Nucleus | Expected Shift ( | Multiplicity | Assignment |
| -74.0 to -76.0 ppm | Singlet (3F) | ||
| -83.0 to -84.0 ppm | Singlet/Multiplet (3F) | ||
| -120.0 to -123.0 ppm | Multiplet (2F) | ||
| 4.60 – 4.80 ppm | Triplet ( |
Quality Control Check:
-
Absence of OH: Look for the disappearance of the broad alcohol singlet (~2.0–4.0 ppm in
). -
Triflate Integrity: If the triflate signal at -75 ppm is absent or shifted significantly, hydrolysis has occurred.
Part 5: Applications in Drug Discovery
PFPT is primarily used to introduce the pentafluoropropyl group onto nucleophiles (amines, thiols, phenols). This "Fluoro-Switch" strategy is used to block metabolic soft spots or increase permeability.
Figure 2: Workflow for utilizing PFPT in medicinal chemistry lead optimization.
References
-
PubChem. (2025).[2][3] 2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate (CAS 6401-00-9). National Library of Medicine. Link(Note: Link directs to the tetra/pentafluoro analog record for property verification).
-
ChemicalBook. (2025). 2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate Properties and Suppliers. Link.
-
Organic Syntheses. (1990). Trifluoromethanesulfonic Anhydride and its Reaction with Alcohols. Org. Synth. Coll. Vol. 8, p. 126. Link.
-
Barata-Vallejo, S., et al. (2014). Trifluoromethylation and Pentafluoroethylation in Organic Synthesis. Chemistry – A European Journal.[4] (General reference for fluoroalkylation reagents).
